2'-Deoxy-5'-O-DMT-5-methylcytidine
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Overview
Description
2’-Deoxy-5’-O-DMT-5-methylcytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule that is a building block of DNA. This compound is known for its ability to inhibit DNA methyltransferases, enzymes that add methyl groups to DNA molecules . This inhibition can lead to potential anti-metabolic and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-5-methylcytidine typically involves the protection of the hydroxyl groups and the amino group of the cytidine molecule. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the amino group is protected with a benzoyl group. The methylation of the cytidine molecule is achieved through the use of methylating agents such as methyl iodide .
Industrial Production Methods
Industrial production of 2’-Deoxy-5’-O-DMT-5-methylcytidine involves large-scale synthesis using similar protection and methylation strategies. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5’-O-DMT-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The protected groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various protected and unprotected derivatives of 2’-Deoxy-5’-O-DMT-5-methylcytidine, which can be further used in research and industrial applications .
Scientific Research Applications
2’-Deoxy-5’-O-DMT-5-methylcytidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Studied for its role in inhibiting DNA methyltransferases, which can affect gene expression and cellular processes.
Medicine: Investigated for its potential anti-tumor and anti-metabolic activities, making it a candidate for cancer therapy.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostic tools.
Mechanism of Action
2’-Deoxy-5’-O-DMT-5-methylcytidine exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression and cellular processes, potentially resulting in anti-tumor and anti-metabolic effects . The molecular targets include the active sites of DNA methyltransferases, where the compound binds and prevents the transfer of methyl groups .
Comparison with Similar Compounds
Similar Compounds
Zebularine: Another cytidine analog known for inhibiting DNA methyltransferases.
5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
Decitabine: Similar to 5-Azacytidine, used in the treatment of certain types of cancer.
Uniqueness
2’-Deoxy-5’-O-DMT-5-methylcytidine is unique due to its specific structure, which allows for effective inhibition of DNA methyltransferases while maintaining stability and functionality in various research and industrial applications .
Properties
Molecular Formula |
C31H33N3O6 |
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Molecular Weight |
543.6 g/mol |
IUPAC Name |
4-amino-1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C31H33N3O6/c1-20-18-34(30(36)33-29(20)32)28-17-26(35)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,35H,17,19H2,1-3H3,(H2,32,33,36)/t26?,27-,28-/m1/s1 |
InChI Key |
COZLXEMWXGXVLK-DXISBFFWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
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